N-(5-bromopyrimidin-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-bromopyrimidin-2-yl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted at the 2-position with a carboxamide group and a pyrimidine ring substituted at the 5-position with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrimidin-2-yl)furan-2-carboxamide typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyrimidine.
Formation of Furan-2-carboxylic Acid: Furan-2-carboxylic acid is prepared by the oxidation of furfural using oxidizing agents like potassium permanganate or nitric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyrimidin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,3-dicarboxylic acid or reduction to form dihydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Scientific Research Applications
N-(5-bromopyrimidin-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(5-bromopyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog that lacks the furan ring and carboxamide group.
Furan-2-carboxamide: Lacks the bromopyrimidine moiety and is less complex.
N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: A more complex analog with additional substituents on the furan ring.
Uniqueness
N-(5-bromopyrimidin-2-yl)furan-2-carboxamide is unique due to its combination of a brominated pyrimidine ring and a furan carboxamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying heterocyclic chemistry.
Properties
Molecular Formula |
C9H6BrN3O2 |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
N-(5-bromopyrimidin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-4-11-9(12-5-6)13-8(14)7-2-1-3-15-7/h1-5H,(H,11,12,13,14) |
InChI Key |
YSMPXYJDHCXKGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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